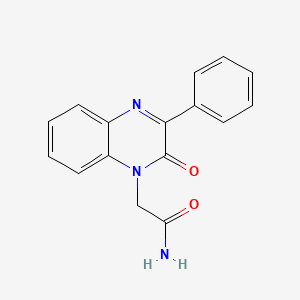
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a chemical compound with the molecular formula C16H13N3O2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds found in many biologically active drugs .
Synthesis Analysis
The compound can be synthesized by condensation of different aromatic aldehydes with 2-(2-oxo-3-phenyl-quinoxalin-1(2H)-yl)acetohydrazide . Another method involves adding 2-bromoethyl acetate, potassium carbonate, and a catalytic quantity of tetra-n-butylammonium bromide to a solution of 2-oxo-3-phenyl-1,2-dihydroquinoxaline in N,N-dimethylformamide .Molecular Structure Analysis
The dihydroquinoxaline moiety of the molecule, with the exception of the N atom, is essentially planar. The inner part of the methylpropanoate group (CH2—CH2—O) is nearly perpendicular to it . The overall conformation is determined in part by the intramolecular C5—H5⋯O3 and C14—H14⋯O1 hydrogen bonds .Scientific Research Applications
Antimicrobial and Antifungal Applications
Antimicrobial and Antifungal Agent : Synthesized derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown significant antimicrobial and antifungal activities, comparable to established drugs like ciprofloxacin and clotrimazole. Certain analogs of this compound have been observed to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, as well as appreciable antifungal activity (Ahmed et al., 2018).
Potent Antibacterial and Antifungal Agents : Other synthesized variants of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based thiazolidinone derivatives have been identified as active against bacterial strains like E. coli, S. aureus, K. pneumoniae, P. aeruginosa, and fungal strains including C. albicans, A. niger, and A. flavus (Kumar et al., 2012).
Anticancer Applications
Anticancer Effects : Certain derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have demonstrated anticancer effects against various cancer lines. The benzylamines and sulfa derivatives, particularly compounds 5f and 6f, showed significant inhibitory activity and could potentially be optimized as cytotoxic agents (Ahmed et al., 2018).
Inhibitory Action on Cancer Cells : A range of quinoxaline derivatives, including those based on 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, have been found to exhibit inhibitory action on cancer cell viability and proliferation. Some compounds were notably effective against HCT-116 and MCF-7 cancer cells (El Rayes et al., 2022).
Analgesic and Anti-inflammatory Applications
Analgesic and Anti-inflammatory Activities : Variants of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have been synthesized and investigated for their analgesic and anti-inflammatory activities, with some showing promising results compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Potential Analgesic Agents : Further research has indicated the potential of certain derivatives as analgesic and anti-inflammatory agents, with activities comparable to known pharmacological drugs (Gopa et al., 2001).
Antioxidant Applications
- Antioxidant Activity : Some coumarin derivatives of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown significant antioxidant activity, comparable to ascorbic acid, indicating their potential use as antioxidants (Kadhum et al., 2011).
Future Directions
Future research could focus on further optimization of quinoxaline derivatives, given their presence in many biologically active drugs . The molecular conformation of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide and other similar compounds could significantly affect their activity, suggesting a potential area for future investigation .
properties
IUPAC Name |
2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-14(20)10-19-13-9-5-4-8-12(13)18-15(16(19)21)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBBDWALNMLNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

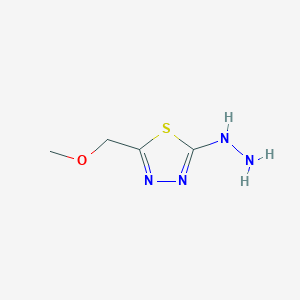
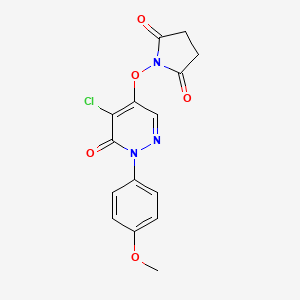
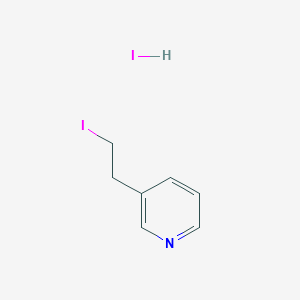
![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)
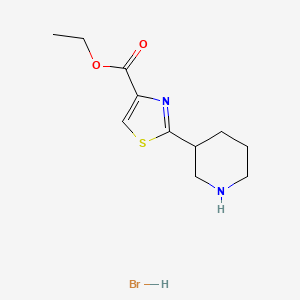



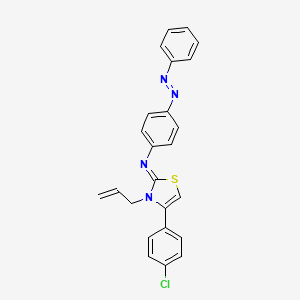
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylbutanamide](/img/structure/B2536617.png)
![N-(2,2-diethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2536618.png)
![6-Bromoimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2536619.png)
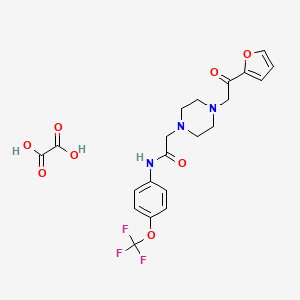
![2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536622.png)